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Compound of Interest

2-ethoxy-N-(2-
Compound Name:
phenylethyl)benzamide

Cat. No.: B404138

Executive Summary

2-Ethoxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-2-ethoxybenzamide) is a
synthetic small molecule belonging to the class of N-substituted benzamides. It functions as a
lipophilic chemical probe with dual pharmacophoric potential:

» Neurological Modulation: The N-phenethyl moiety mimics the ethylamine side chain of
neurotransmitters (serotonin, dopamine) and melatonin, suggesting activity at GPCRs
(MT1/MT2, 5-HT).

 Anti-inflammatory/Analgesic Action: The 2-ethoxybenzamide core is structurally derived from
Ethenzamide (a known analgesic), implying potential COX inhibition or TRP channel
modulation.

This guide details the synthesis, predicted pharmacology, and experimental protocols for
evaluating this compound in drug discovery workflows.

Chemical Identity & Structural Properties
o |[UPAC Name: 2-ethoxy-N-(2-phenylethyl)benzamide
e Molecular Formula: C17H19NO:2

e Molecular Weight: 269.34 g/mol
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» Core Scaffold: Benzamide (Amide bond connecting a 2-ethoxy-phenyl ring and a 2-
phenylethyl group).

» Key Functional Groups:

o Ether Linkage (Ar-O-Et): Increases lipophilicity compared to hydroxyl groups (salicylates),
improving blood-brain barrier (BBB) penetration.

o Amide Linker: Stable bioisostere for ester bonds, resistant to rapid plasma hydrolysis.

o Phenethyl Group: Critical for binding to hydrophobic pockets in GPCRs (e.g., Melatonin
MT1/MT2).

Synthesis & Production Protocol

The most robust synthesis route utilizes a Schotten-Baumann reaction or direct acylation,
ensuring high yield and purity.

Reagents

e Precursor A: 2-Ethoxybenzoyl chloride (prepared from 2-ethoxybenzoic acid + thionyl
chloride).[1]

e Precursor B: 2-Phenylethylamine (Phenethylamine).
e Base: Triethylamine (EtsN) or Pyridine.

e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Synthesis Protocol

» Activation: Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride
(SOCIz, 1.2 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.
Evaporate excess SOClz.

e Coupling: Dissolve 2-phenylethylamine (1.0 eq) and Triethylamine (1.5 eq) in dry DCM at
0°C under nitrogen atmosphere.
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» Addition: Dropwise add the 2-ethoxybenzoyl chloride (dissolved in DCM) to the amine
solution over 30 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane:EtOAc 3:1).

o Workup: Quench with water. Wash organic layer with 1M HCI (to remove unreacted amine),
then sat. NaHCOs (to remove unreacted acid), and finally brine.

 Purification: Dry over MgSOa, concentrate, and recrystallize from Ethanol/Water or purify via
flash column chromatography.

Visualized Synthesis Workflow
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Caption: Synthetic pathway converting 2-ethoxybenzoic acid to the target amide via acid
chloride activation.

Pharmacology & Mechanism of Action

The bioactivity of 2-ethoxy-N-(2-phenylethyl)benzamide is driven by its ability to engage
multiple targets due to its "privileged structure."”

A. Melatonin Receptor Agonism (MT1/MT2)

¢ Mechanism: The N-phenethylamide moiety is a classic pharmacophore for melatonin
receptors. The distance between the amide nitrogen and the aromatic ring mimics the
ethylamine bridge in melatonin.

» SAR Insight: The 2-ethoxy group provides steric bulk and lipophilicity, potentially occupying
the hydrophobic pocket usually targeted by the 5-methoxy group of melatonin.

o Expected Activity: Moderate affinity agonist or antagonist at MT1/MT2 receptors, influencing
circadian rhythms or sleep latency.
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B. Anti-inflammatory & Analgesic (COX/TRP)
e Mechanism: As an amide of 2-ethoxybenzoic acid (an analog of salicylic acid), this

compound may inhibit Cyclooxygenase (COX) enzymes, albeit weaker than the free acid.

e TRP Channels: Structurally similar N-substituted benzamides are known modulators of
TRPM8 (cold sensor) and TRPAL (pain sensor). The lipophilic phenethyl tail enhances
membrane interaction, potentially modulating channel gating.

C. Antimicrobial Activity

¢ Mechanism:N-phenethylbenzamides disrupt bacterial cell membranes or inhibit specific
bacterial enzymes (e.g., FtsZ).

e Spectrum: Often active against Gram-positive bacteria (e.g., S. aureus) due to the ability to
penetrate the peptidoglycan layer.

Signaling Pathway Interaction
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Caption: Dual mechanism of action targeting GPCRs (Melatonin) and lon Channels (TRP)
leading to physiological effects.

Experimental Protocols for Bioactivity
Protocol A: Melatonin Receptor Binding Assay

To validate the neurological potential, use a radioligand binding assay.

» Membrane Prep: Transfect CHO cells with human MT1 or MT2 receptors. Harvest and
homogenize.

e Ligand: Use [125]]-2-lodomelatonin as the radioligand (200 pM).
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Competition: Incubate membranes with radioligand and varying concentrations (10-1° to
10—> M) of 2-ethoxy-N-(2-phenylethyl)benzamide.

Incubation: 1 hour at 37°C.

Filtration: Harvest on glass fiber filters (GF/B) and count radioactivity.

Analysis: Determine ICso and Ki values using non-linear regression.

Protocol B: Antimicrobial Susceptibility (MIC)

e Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922).

o Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

e Compound Prep: Dissolve in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates.
e Inoculum: Add 5x10°> CFU/mL bacterial suspension.

e Readout: Incubate at 37°C for 18—-24h. MIC is the lowest concentration inhibiting visible
growth.

Safety & Toxicology Profile

» Metabolism: Likely metabolized by amidases to release 2-ethoxybenzoic acid and
phenethylamine.

o 2-Ethoxybenzoic acid:[1] Generally low toxicity, similar to salicylates (potential gastric
irritation).

o Phenethylamine:[1] A trace amine; high systemic levels can cause sympathomimetic
effects (tachycardia, anxiety), but metabolic clearance (MAO-B) is rapid.

» Handling: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

Comparative Data Summary
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2-Ethoxy-N-(2-

Ethenzamide Melatonin
Property phenylethyl)benza .
. (Analgesic) (Endogenous)

mide
Core Structure Benzamide Benzamide Indole
Lipophilicity (cLogP) ~4.2 (High) ~2.0 ~1.6

MT1/MT2 / TRP
Primary Target ) COX/TRP MT1/MT2

(Predicted)
BBB Permeability High Moderate High
Metabolic Stability High (Amide) Moderate Low (Rapid oxidation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b404138#literature-review-on-2-ethoxy-n-2-phenylethyl-benzamide-bioactivity
https://www.benchchem.com/product/b404138#literature-review-on-2-ethoxy-n-2-phenylethyl-benzamide-bioactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b404138?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

